molecular formula C18H17NO3 B11059163 4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline

4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B11059163
M. Wt: 295.3 g/mol
InChI Key: CKIZOJINGGKNHJ-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a substituted benzaldehyde with a suitable amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions typically occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may require catalysts or specific temperature and pressure conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Biology: This compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling events. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline: This compound shares a similar core structure but differs in the position and type of substituents.

    Diazepam: Although structurally different, diazepam also contains an isoquinoline-like core and exhibits similar biological activities.

    Oxolinic acid: This compound has a related structure and is used as an antibacterial agent.

Uniqueness

4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

4-methoxy-7-methyl-5-phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C18H17NO3/c1-11-8-13-9-14-17(22-10-21-14)18(20-2)15(13)16(19-11)12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3

InChI Key

CKIZOJINGGKNHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C(=C2C(=N1)C4=CC=CC=C4)OC)OCO3

Origin of Product

United States

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